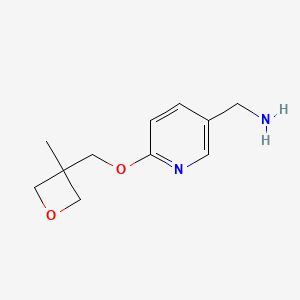

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[6-[(3-methyloxetan-3-yl)methoxy]pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-3-2-9(4-12)5-13-10/h2-3,5H,4,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDXWZDPCHNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=NC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.

Attachment to Pyridine: The oxetane moiety is then attached to a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the pyridine ring.

Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine: has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Research: The compound can serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Insights

- Oxetane vs. Methoxy/Ether Substituents: The 3-methyloxetane group in the target compound introduces strain and polarity, likely improving solubility and reducing metabolic degradation compared to linear ethers (e.g., 2-methoxyethoxy in ) or aromatic groups (e.g., phenoxyethoxy in ). Oxetanes are recognized as bioisosteres for tert-butyl or phenyl groups, balancing lipophilicity and stability .

- Heterocyclic Substituents : Analogs with thiophene (), imidazole (), or furan () substituents demonstrate how electronic and hydrogen-bonding properties influence target binding. For example, imidazole derivatives are common in kinase inhibitors due to their ability to form key interactions with ATP-binding sites .

Physicochemical and ADMET Properties

- Molecular Weight and LogP: The target compound’s estimated molecular weight (~194.23) falls within the drug-like range (200–500 Da). Its oxetane group may lower logP compared to lipophilic analogs like [6-(Phenoxyethoxy)pyridin-3-yl]methanamine (logP ~2.5–3.0) .

Biological Activity

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine, also known by its IUPAC name, is an organic compound with the molecular formula . This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its unique structural properties derived from both pyridine and oxetane moieties.

Chemical Structure

The chemical structure of (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine can be represented as follows:

This structure features a methanamine group attached to a pyridine ring that is further substituted with a methoxy group linked to an oxetane ring.

Biological Activity Overview

Research indicates that (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine exhibits various biological activities, particularly in the areas of antibacterial and anti-inflammatory effects. The compound's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of related pyridine derivatives. For instance, derivatives similar to (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine have shown significant activity against Gram-positive bacteria. A study highlighted the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which indicated promising antibacterial properties against various bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21b | E. faecalis | 0.5 µg/mL |

| Compound 21d | S. pneumoniae | 0.5 µg/mL |

| Compound 21f | Staphylococcus aureus | 0.25 µg/mL |

This table summarizes the MIC values for various compounds related to the pyridine structure, demonstrating their effectiveness against specific bacterial strains.

The mechanism by which (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine exerts its biological effects likely involves modulation of signal transduction pathways and interaction with cellular receptors. The presence of the methanamine group may enhance binding affinity to biological targets, thereby influencing metabolic pathways and gene expression.

Case Studies

A case study focusing on the synthesis and biological evaluation of pyridine derivatives revealed that modifications in the pyridine structure could significantly enhance antibacterial activity. Specifically, the introduction of functional groups such as fluorine was noted to improve binding interactions with bacterial targets, leading to increased efficacy .

Q & A

Q. What synthetic strategies are feasible for preparing (6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

Oxetan-3-ylmethoxy group introduction : React 3-methyloxetane-3-methanol with a halogenated pyridine derivative (e.g., 6-chloropyridin-3-ylmethanamine) under Mitsunobu conditions (DIAD, PPh3) to form the ether linkage .

Amine protection/deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during synthesis, followed by acidic or catalytic hydrogenation for deprotection .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. How can the structure of this compound be validated experimentally?

Combine multiple spectroscopic and analytical techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify the oxetane ring (δ ~4.5–5.0 ppm for CH2O) and pyridine protons (δ ~7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]<sup>+</sup> for C11H16N2O2, expected m/z 225.1238) .

- IR spectroscopy : Identify N-H stretches (~3300 cm<sup>-1</sup>) and ether C-O bonds (~1100 cm<sup>-1</sup>) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the oxetane ring .

- Degradation pathways : Monitor for ring-opening of the oxetane moiety under acidic/basic conditions via LC-MS .

Advanced Research Questions

Q. How does the oxetane substituent influence the compound’s physicochemical and pharmacokinetic properties?

- Lipophilicity : The oxetane group reduces logP compared to bulkier substituents, enhancing aqueous solubility .

- Metabolic stability : Oxetanes resist cytochrome P450-mediated oxidation better than linear ethers, as shown in analogs .

- Bioavailability : Use Caco-2 cell assays to evaluate permeability; compare with methoxy or methylpyridine analogs .

Q. What experimental design considerations are critical for evaluating biological activity?

- Dose-response studies : Use a minimum of 6 concentrations (e.g., 0.1–100 µM) to determine IC50 values. Include positive controls (e.g., known kinase inhibitors if targeting enzymes) .

- Counter-screening : Test against off-target receptors (e.g., GPCRs, ion channels) to assess selectivity .

- Data normalization : Account for solvent effects (DMSO ≤0.1% v/v) and cell viability (MTT assay) .

Q. How can contradictory data in biological assays be resolved?

- Reproducibility checks : Repeat assays in triplicate across independent experiments.

- Artifact identification : Test for compound aggregation (add 0.01% Triton X-100) or redox activity (incubate with glutathione) .

- Structural analogs : Synthesize derivatives (e.g., replacing oxetane with tetrahydrofuran) to isolate structure-activity contributions .

Q. What computational methods support mechanistic studies of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis (e.g., Ala-scanning) .

- MD simulations : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess oxetane-induced conformational changes .

- ADMET prediction : SwissADME or ADMETLab to estimate permeability, toxicity, and metabolic pathways .

Methodological Notes

- Synthetic challenges : Oxetane ring strain may lead to side reactions (e.g., ring-opening under acidic conditions). Monitor via TLC and optimize reaction pH .

- Analytical limitations : Overlapping NMR signals (e.g., oxetane vs. pyridine protons) may require <sup>13</sup>C or 2D NMR (HSQC) for resolution .

- Biological assays : Use fresh DMSO stocks to avoid degradation; confirm solubility via dynamic light scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.